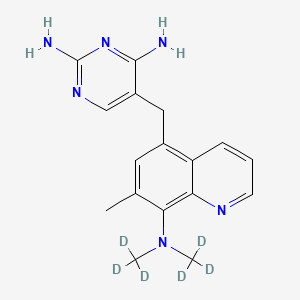
VU 590 diclorhidrato
Descripción general
Descripción
VU 590 dihydrochloride is a highly pure, synthetic, and biologically active compound . It is an inhibitor of the renal outer medullary potassium channel (Kir1.1, ROMK) and Kir7.1 . It has a molecular weight of 561.46 g/mol .
Molecular Structure Analysis
The molecular formula of VU 590 dihydrochloride is C24H34Cl2N4O7 . The InChI string representation isInChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H . The canonical SMILES string is C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)N+[O-])CC3=CC=C(C=C3)N+[O-].Cl.Cl . Physical And Chemical Properties Analysis
VU 590 dihydrochloride is a solid form compound . It has a solubility of more than 10 mg/mL in deionized water . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Inhibición de los canales ROMK
Se sabe que el VU 590 diclorhidrato inhibe el canal de potasio de la médula externa renal (ROMK) con una IC50 de 294 nM . Los canales ROMK juegan un papel crucial en el mantenimiento del equilibrio del potasio y están involucrados en la secreción renal de potasio. Por lo tanto, el this compound se puede utilizar en investigaciones relacionadas con la función y los trastornos renales.
Inhibición de los canales Kir7.1
El this compound también inhibe el canal de potasio rectificador interno Kir7.1 a baja afinidad micromolar . Los canales Kir7.1 se expresan en varios tejidos, incluida la retina y el riñón, y se asocian con trastornos como la degeneración vitreoretiniana en copo de nieve y el síndrome EAST/SeSAME. Por lo tanto, el this compound se puede utilizar en investigaciones relacionadas con estas afecciones.
Selectividad hacia los canales Kir
Curiosamente, el this compound no inhibe los canales Kir2.1 o Kir4.1 . Esta selectividad lo convierte en una herramienta valiosa en la investigación para comprender los roles distintos de los diferentes canales Kir en los procesos fisiológicos.
Estudio de las vías de permeación de iones
Parece que el this compound actúa bloqueando la vía de permeación de iones del canal . Esto lo hace útil en estudios destinados a comprender los mecanismos de transporte de iones a través de las membranas celulares.
Estudios bioquímicos y fisiológicos
Las propiedades del compuesto, como su peso molecular, solubilidad y condiciones de almacenamiento , lo hacen adecuado para varios estudios bioquímicos y fisiológicos.
Mecanismo De Acción
Target of Action
VU 590 dihydrochloride is a synthetic blocker that primarily targets the renal outer medullary potassium channel (ROMK, Kir1.1) and the inward rectifying potassium channel Kir7.1 . These channels play a crucial role in maintaining the potassium balance in the body.
Mode of Action
VU 590 dihydrochloride interacts with its targets by blocking the ion permeation pathway of the channel . It inhibits ROMK at sub-micromolar affinity (294 nM) and Kir7.1 at low micromolar affinity .
Pharmacokinetics
It is soluble to 100 mm in dmso , which suggests that it may have good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
VU 590 dihydrochloride has several advantages for use in lab experiments. It is easy to synthesize, and yields a high yield of the product. Additionally, it is relatively stable, and has a long shelf-life. However, there are some limitations to its use in lab experiments. It is expensive, and not widely available. Additionally, it is not suitable for use in animal studies due to its potential toxicity.
Direcciones Futuras
There are several potential future directions for VU 590 dihydrochloride. It could be used in further studies of the dopaminergic, serotoninergic, and opioid systems, as well as in studies of other neurotransmitter systems. Additionally, it could be used in studies of drug addiction and mental health disorders, as well as in studies of neurological diseases. Finally, it could be used in studies of the effects of drugs on the brain, as well as in studies of the effects of drugs on behavior.
Métodos De Síntesis
VU 590 dihydrochloride is synthesized through a process known as ‘direct synthesis’. This involves the reaction of a diamine precursor with an aldehyde. This reaction yields a Schiff base, which is then reduced to give the product VU 590 dihydrochloride. The synthesis process is simple and efficient, and yields a high yield of the product.
Safety and Hazards
VU 590 dihydrochloride is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Análisis Bioquímico
Biochemical Properties
It also inhibits the inward rectifying potassium channel Kir7.1, but does not affect Kir2.1 or Kir4.1 . The nature of these interactions involves blocking the ion permeation pathway of the channel .
Cellular Effects
The inhibition of these channels by VU 590 dihydrochloride can have significant effects on cellular processes. By blocking the flow of potassium ions, it can disrupt the normal function of cells, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
VU 590 dihydrochloride exerts its effects at the molecular level primarily through its binding interactions with the ROMK and Kir7.1 channels . It acts as an intracellular Kir1.1 channel pore blocker, preventing the flow of potassium ions through the channel .
Propiedades
IUPAC Name |
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYYSUBAHIUBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849485 | |
| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313505-85-0 | |
| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







